Molecular Weight and Chain Length Differentiation vs. Butyronitrile Analog (CAS 307975-77-5)
The target compound embodies a pentanenitrile backbone (C5 chain) in contrast to the butyronitrile analog's C4 chain, resulting in a molecular weight increase of 14.03 g/mol [1]. This additional methylene unit is expected to influence lipophilicity, steric bulk, and metabolic stability, although no direct comparative biological data exists in the public domain [2].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 264.73 |
| Comparator Or Baseline | 2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile: 250.70 |
| Quantified Difference | +14.03 g/mol (5.6% increase) |
| Conditions | Computed values; target from PubChem CID 135600385, comparator from SCBT product specification |
Why This Matters
A 14 Da mass difference alters physicochemical properties and may affect binding pocket occupancy; researchers must verify that SAR trends from the butyronitrile series translate to the pentanenitrile scaffold.
- [1] PubChem. Compound Summary for CID 135600385. National Library of Medicine. Accessed May 2026. View Source
- [2] PubChem BioAssay Database. Search for CID 135600385 yielded no bioactivity results. National Library of Medicine. Accessed May 2026. View Source
